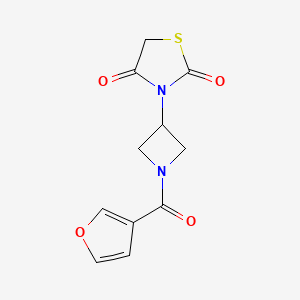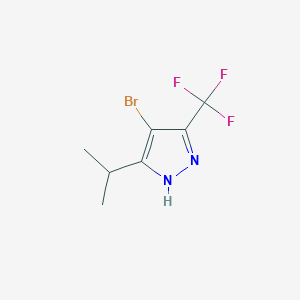
4-Bromo-5-iso-propyl-3-(trifluoromethyl)-1H-Pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Bromo-5-iso-propyl-3-(trifluoromethyl)-1H-Pyrazole” is a chemical compound with the molecular formula C7H8BrF3N2 .
Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 3 fluorine atoms, and 2 nitrogen atoms .Physical And Chemical Properties Analysis
The average mass of this compound is 257.051 Da and the monoisotopic mass is 255.982285 Da . More detailed physical and chemical properties are not available in the resources .Wissenschaftliche Forschungsanwendungen
Reactivity and Functionalization
- Site-Selective Functionalization : Trifluoromethyl-substituted pyrazoles, including derivatives like 4-bromo-5-iso-propyl-3-(trifluoromethyl)-1H-pyrazole, demonstrate switchable reactivity, enabling regioflexible conversion into various isomers. This versatility in functionalization is vital for synthetic organic chemistry (Schlosser, Volle, Leroux & Schenk, 2002).
Synthesis Techniques
- Copper-Catalyzed Synthesis : Copper-catalyzed methods are used for synthesizing 4-trifluoromethyl pyrazoles, yielding products with excellent regioselectivity. This highlights the compound's role in developing efficient synthetic routes (Lu, Man, Zhang, Lin, Lin & Weng, 2019).
Structural and Tautomerism Studies
- Structure and Tautomerism : Studies on the structure and tautomerism of bromo-substituted 1H-pyrazoles provide insights into their behavior in various states, which is crucial for understanding their chemical properties (Trofimenko, Yap, Jové, Claramunt, García, María, Alkorta & Elguero, 2007).
Biological Activity
- Antibacterial Activity : Some derivatives of this compound have been evaluated for their antibacterial activities, indicating potential uses in medicinal chemistry (Leelakumar, Nagapurnima, Suresh, Rao & Shaik, 2022).
Synthesis of Derivatives
- Synthesis of Pyrazole Derivatives : The compound is used in the synthesis of various pyrazole derivatives, which are important for exploring new chemical entities and their applications (Heinisch, Holzer & Pock, 1990).
Catalysis
- Indium Bromide Catalysis : Indium bromide catalysis has been employed in the synthesis of pyrazole derivatives, demonstrating the compound's role in facilitating efficient chemical transformations (Prabakaran, Khan, Jin & Manivel, 2012).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-bromo-5-propan-2-yl-3-(trifluoromethyl)-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrF3N2/c1-3(2)5-4(8)6(13-12-5)7(9,10)11/h3H,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMBRPNKIMFBEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NN1)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

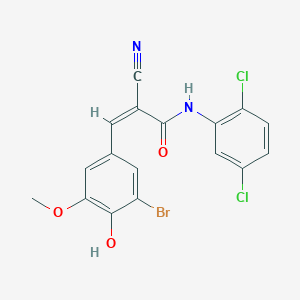
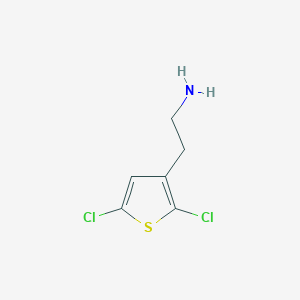
![1-[2,4-Bis(propan-2-yl)phenyl]-2-chloropropan-1-one](/img/structure/B2379262.png)
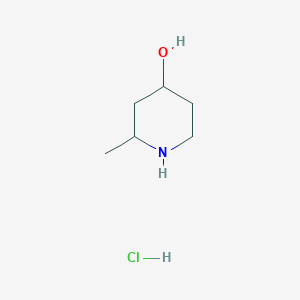
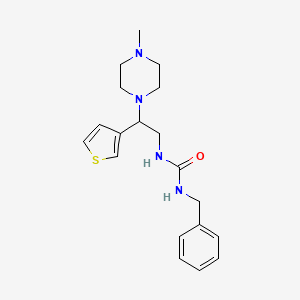

![7-(2-Chloro-6-fluorobenzyl)-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2379267.png)


![3-[(4-Fluorophenoxy)methyl]piperidine hydrochloride](/img/no-structure.png)
![(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetic acid](/img/structure/B2379271.png)
